Rhodanine, 3,3'-hexamethylenedi-
Description
Historical Context of Rhodanine (B49660) Chemistry
The journey of rhodanine chemistry began in 1877 with its discovery by Marceli Nencki. wikipedia.org Rhodanine, a 5-membered heterocyclic organic compound with a thiazolidine (B150603) core, has since become a "privileged scaffold" in medicinal chemistry. wikipedia.orgnih.gov This is due to the wide range of biological activities exhibited by its derivatives and the numerous possibilities for chemical modifications. nih.govnih.gov
The core rhodanine structure can be synthesized through various methods, including the reaction of carbon disulfide, ammonia, and chloroacetic acid, or via the reaction of thioureas and thioglycolic acid. wikipedia.orgthieme-connect.com Over the years, extensive research has been dedicated to synthesizing rhodanine derivatives, primarily by introducing diverse substituents at the C-5 and N-3 positions. nih.gov This has led to the development of compounds with a plethora of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govtandfonline.com A notable example is Epalrestat, a rhodanine derivative used in the treatment of diabetic neuropathy. wikipedia.orgnih.gov
Significance of Dimeric Structures in Chemical Biology and Materials Science
Dimerization, the process of joining two molecular entities, is a fundamental concept in chemistry and biology. wikipedia.org Dimeric structures, formed by two identical or similar monomers, play crucial roles in a vast array of biological processes and material properties. wikipedia.orgwikipedia.orgyoutube.com
In chemical biology , protein dimerization is a key mechanism for regulating cellular functions. wikipedia.orgfiveable.me The formation of homodimers (from two identical proteins) and heterodimers (from two different proteins) can influence protein stability, activity, and interactions with other molecules. wikipedia.orgfiveable.me For instance, many receptors dimerize upon binding to a ligand, initiating a cascade of intracellular signals. fiveable.me The study of dimerization is therefore essential for understanding disease processes and for designing new therapeutic agents that can target these interactions. fiveable.menih.gov
In materials science , dimerization is a powerful strategy for creating materials with novel properties. The linkage of monomeric units can lead to polymers with enhanced strength, thermal stability, and specific functionalities. nih.gov For example, the dimerization of fatty acids produces materials used in hot-melt adhesives. nih.gov The ability to control the structure and linkage of dimers allows for the fine-tuning of the resulting material's properties to suit specific applications, from conducting polymers to functional dyes. openaccessjournals.com
Research Landscape of Hexamethylene-Bridged Heterocyclic Compounds
The investigation of heterocyclic compounds linked by flexible chains, such as a hexamethylene bridge, is an active area of research. These "bridged heterocycles" are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional configurations. nih.gov
The introduction of a bridge, like the hexamethylene group in Rhodanine, 3,3'-hexamethylenedi-, can positively influence the pharmacokinetic properties of a molecule. nih.gov Research has shown that such bridged systems can enhance metabolic stability and improve the binding of a small molecule to its biological target. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPTXUTYVKLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175822 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21494-66-6 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Rhodanine, 3,3 Hexamethylenedi
Strategies for Constructing the 3,3'-Hexamethylene Linkage
The formation of the hexamethylene bridge between two rhodanine (B49660) units is the defining step in the synthesis of Rhodanine, 3,3'-hexamethylenedi-. Various chemical strategies have been employed to achieve this, each with its own set of advantages and applications.
Multi-Component Reaction Approaches for Dimeric Rhodanine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. nih.govnih.gov This approach is valued for its ability to rapidly generate molecular diversity and complexity. nih.gov In the context of dimeric rhodanine synthesis, MCRs can offer a streamlined route to the target molecule. While specific MCRs for Rhodanine, 3,3'-hexamethylenedi- are not extensively detailed in the provided results, the principles of MCRs, such as those involving carbon disulfide, are relevant. researchgate.net These innovative protocols are advantageous for the practical and efficient construction of heterocyclic compounds like rhodanine. researchgate.net
Condensation Reactions Utilizing Hexamethylenediamine (B150038) as a Linker
A direct and common method for creating the 3,3'-hexamethylene linkage involves the use of hexamethylenediamine as a bifunctional linker. This diamine can react with appropriate rhodanine precursors to form the dimeric structure. The synthesis of N-substituted rhodanines often starts with a primary amine, carbon disulfide, and an alpha-haloacetic acid or its ester. sharif.edu In the case of Rhodanine, 3,3'-hexamethylenedi-, hexamethylenediamine would serve as the primary amine, reacting at both ends to connect two rhodanine moieties. This type of condensation reaction is a fundamental and widely applicable strategy in the synthesis of such symmetric dimeric compounds.
Functionalization and Derivatization of Dimeric Rhodanine Scaffolds
Once the core Rhodanine, 3,3'-hexamethylenedi- structure is obtained, further modifications can be introduced to explore its chemical space and to study how these changes affect its properties. The rhodanine ring itself offers reactive sites for such derivatization.
Modifications at the 5,5'-Positions of the Rhodanine Rings
The C-5 position of the rhodanine ring contains an active methylene (B1212753) group, making it a prime site for functionalization, most commonly through Knoevenagel condensation with various aldehydes and ketones. researchgate.net This reaction allows for the introduction of a wide array of substituents at the 5 and 5' positions of the Rhodanine, 3,3'-hexamethylenedi- scaffold. For example, condensation with different aromatic aldehydes can yield a library of 5,5'-bis(arylmethylene) derivatives. nih.gov These modifications are crucial for tuning the electronic and steric properties of the molecule.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The systematic introduction of diverse substituents at various positions on the Rhodanine, 3,3'-hexamethylenedi- scaffold is a key strategy in medicinal chemistry for establishing structure-activity relationships (SAR). nih.gov By modifying the substituents on the rhodanine rings, researchers can investigate how these changes influence the biological activity of the compounds. For instance, the introduction of different functional groups can impact a molecule's ability to interact with biological targets. nih.gov SAR studies on rhodanine derivatives have revealed that even small changes, such as the nature of the substituent at the N-3 position or the C-5 position, can significantly affect their biological properties. nih.gov
Green Chemistry Principles in Dimeric Rhodanine Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. In the context of dimeric rhodanine synthesis, particularly for compounds like Rhodanine, 3,3'-hexamethylenedi-, green chemistry principles offer a pathway to reduce environmental impact and enhance process safety. Key advancements in this area include the utilization of aqueous reaction media and the development of catalyst-free synthetic protocols.
Aqueous Reaction Media for Environmentally Benign Protocols
The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant advantages over traditional volatile organic solvents due to its non-toxicity, non-flammability, and abundance. ias.ac.in Research has demonstrated the feasibility of synthesizing rhodanine derivatives in aqueous environments, often with improved efficiency and simplified product isolation. rsc.orgresearchgate.netthieme-connect.com
One-pot, three-component reactions have been successfully employed for the synthesis of bis(rhodanine) derivatives in water. thieme-connect.com This approach, which involves the reaction of a diamine, carbon disulfide, and a suitable third component in an aqueous medium, presents a direct and atom-economical route to dimeric structures. For the synthesis of Rhodanine, 3,3'-hexamethylenedi-, this would conceptually involve the use of 1,6-hexamethylenediamine as the diamine linker. The reaction proceeds through the in-situ formation of a dithiocarbamate, which then undergoes further reactions to yield the final bis-rhodanine product. thieme-connect.com The use of water as a solvent not only aligns with green chemistry principles but can also facilitate the reaction by promoting the solubility of certain reactants and intermediates. researchgate.net
The aldol (B89426) condensation, a key reaction for introducing substituents at the 5-position of the rhodanine ring, has also been successfully performed in water. ias.ac.in This is particularly relevant for the synthesis of more complex dimeric rhodanine structures where the 5-position is functionalized. The aqueous medium can enhance the reactivity of the reactants through hydrogen bonding interactions, leading to good to high yields of the desired products. ias.ac.in
A significant advantage of using aqueous media is the often-simplified workup procedure. Many organic products, including rhodanine derivatives, have limited solubility in water, leading to their precipitation from the reaction mixture upon completion. rsc.org This allows for easy separation by simple filtration, minimizing the need for extraction with organic solvents.
The table below summarizes representative findings for the synthesis of rhodanine derivatives in aqueous media, highlighting the potential for applying these methods to Rhodanine, 3,3'-hexamethylenedi-.
| Reactants | Reaction Conditions | Product Type | Yield (%) | Reference |
| Primary amine, Carbon disulfide, Maleic anhydride | Water, Room Temperature | Rhodanine derivative | High | thieme-connect.com |
| Diamine, Carbon disulfide, Maleic anhydride | Water, Room Temperature | Bis(rhodanine) derivative | Good | thieme-connect.com |
| N-substituted rhodanine, Aromatic aldehyde | Water, Room Temperature | 5-Arylidene rhodanine | 60-90 | ias.ac.in |
| Amine, Carbon disulfide, Acetylenic ester | Water, Room Temperature | N-substituted rhodanine | 59-70 | researchgate.net |
Catalyst-Free Approaches for Enhanced Sustainability
The elimination of catalysts, particularly those based on toxic or expensive metals, is another key aspect of green synthetic chemistry. Catalyst-free reactions simplify purification processes, reduce waste, and avoid potential contamination of the final product. nih.gov In the realm of rhodanine synthesis, several catalyst-free methods have been developed, further enhancing the sustainability of these processes. ias.ac.innih.gov
Notably, the Knoevenagel condensation, a fundamental reaction for forming 5-arylidene rhodanine derivatives, can be performed under catalyst-free conditions in aqueous media. rsc.org This reaction typically involves the condensation of an active methylene compound, such as rhodanine, with an aldehyde or ketone. Research has shown that heating a mixture of the reactants in water or another green solvent like polyethylene (B3416737) glycol (PEG) can afford the desired products in high yields without the need for an external catalyst. nih.govrsc.org This approach is attributed to the "on-water" effect, where the hydrophobic reactants are brought into close proximity, and hydrogen bonding with water molecules activates the substrates. ias.ac.in
For the synthesis of Rhodanine, 3,3'-hexamethylenedi-, a catalyst-free approach could be envisioned for the initial formation of the rhodanine ring system itself. While many traditional rhodanine syntheses employ catalysts, newer methods have explored catalyst-free multicomponent reactions. researchgate.net Furthermore, any subsequent functionalization at the 5-position of the rhodanine rings in the dimeric structure could potentially be achieved using catalyst-free Knoevenagel condensation protocols.
The following table presents data from studies on catalyst-free synthesis of rhodanine derivatives, which could be extrapolated for the synthesis of Rhodanine, 3,3'-hexamethylenedi-.
| Reactants | Reaction Conditions | Product Type | Yield (%) | Reference |
| N-substituted rhodanine, Aromatic aldehyde | Water, Room Temperature, 24h | 5-Arylidene rhodanine | 60-90 | ias.ac.in |
| Rhodanine, Aldonitrone | Polyethylene glycol (PEG), 80°C | 5-Arylidene rhodanine | High | nih.gov |
| Indoles, Carbonyl compounds | No solvent, 80°C | Bis(indolyl)methanes | Good | researchgate.net |
| 3-Diethylaminophenol, Phthalic anhydride | Solvent-free, Mechanochemical | Rhodamine B derivatives | ~95 | rsc.org |
Theoretical and Computational Investigations of Rhodanine, 3,3 Hexamethylenedi
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.nettau.ac.il For Rhodanine (B49660), 3,3'-hexamethylenedi-, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The structure consists of two rhodanine rings connected by a flexible six-carbon (hexamethylene) bridge.
The hexamethylene bridge introduces significant conformational flexibility. This aliphatic chain is not rigid and can adopt numerous spatial arrangements, ranging from a fully extended, linear conformation to various folded or bent structures. Computational methods are used to perform a conformational analysis to identify the most stable conformers (isomers that differ by rotation around single bonds). nih.gov Studies on similar bridged molecules indicate that the interplay between steric hindrance and weak intramolecular interactions dictates the preferred geometry. The optimization process ensures that all bond lengths, bond angles, and dihedral angles are adjusted to their lowest energy values, providing a foundational structure for all subsequent property calculations. wayne.edu
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem, which provide a quantitative measure of the molecule's reactivity. researchgate.netgrafiati.com These descriptors help in understanding the relationship between molecular structure and chemical behavior. nih.govresearchgate.net
Table 1: Representative Global Reactivity Descriptors for a Rhodanine Moiety
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating high polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Note: The values for these descriptors are derived from the HOMO and LUMO energies calculated via DFT. The exact values depend on the chosen functional and basis set.
Studies on rhodanine derivatives show that the HOMO is typically localized over the rhodanine ring, particularly involving the sulfur atoms and the π-system, while the LUMO is also distributed across the ring system. mdpi.com The hexamethylene bridge in Rhodanine, 3,3'-hexamethylenedi- primarily acts as an insulating spacer, with minimal contribution to the frontier orbitals themselves.
An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orgproteopedia.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
For Rhodanine, 3,3'-hexamethylenedi-, the ESP map would reveal distinct reactive sites on the two rhodanine head groups. researchgate.net The most negative potential (red) is typically located around the carbonyl oxygen atom (C=O) and the exocyclic thiocarbonyl sulfur atom (C=S), as these are highly electronegative. nih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Conversely, the most positive regions (blue) would be found near the hydrogen atoms on the methylene (B1212753) groups adjacent to the ring nitrogens. The hexamethylene bridge itself would show a relatively neutral (green) potential. ESP maps are invaluable for predicting non-covalent interactions, reactivity patterns, and how the molecule might bind to a biological target or a metal surface. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of two key parameters: the functional and the basis set. reddit.com
Functional: The functional is an approximation to the exchange-correlation energy, which accounts for the complex electron-electron interactions. Common functionals include B3LYP (Becke's three-parameter Lee-Yang-Parr), which is a versatile hybrid functional used for a wide range of organic molecules. mdpi.com For systems where non-covalent interactions are important, dispersion-corrected functionals like ωB97XD or the M06 suite are often preferred. mdpi.comresearchgate.net
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p), are widely used and provide a good starting point. stackexchange.com This notation indicates that it includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. For higher accuracy, larger basis sets like 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ) may be employed. mdpi.comresearchgate.net
The selection of an appropriate functional and basis set is a critical step in computational modeling, and the choice is often validated by comparing calculated results with experimental data for similar known compounds. researchgate.net
Table 2: Common Functionals and Basis Sets for Rhodanine Derivative Calculations
| Category | Name | Description |
| Functionals | B3LYP | A popular hybrid functional, good for general-purpose geometry and energy calculations. mdpi.com |
| ωB97XD | A range-separated hybrid functional with empirical dispersion correction, excellent for non-covalent interactions. mdpi.com | |
| PBE0 | A hybrid functional that often performs well for electronic properties and spectra. researchgate.net | |
| M06-2X | A meta-hybrid GGA functional with good performance for main-group thermochemistry and kinetics. | |
| Basis Sets | 6-31G(d,p) | A Pople-style split-valence basis set with polarization functions; a standard for many organic molecules. nih.gov |
| 6-311++G(d,p) | A larger Pople-style basis set with diffuse functions (++) for better description of anions and weak interactions. researchgate.net | |
| cc-pVTZ | A Dunning correlation-consistent basis set (triple-zeta) designed for systematic convergence of results. | |
| aug-cc-pVTZ | The "augmented" version of cc-pVTZ, which adds diffuse functions to better describe long-range phenomena. researchgate.net |
Molecular Dynamics and Docking Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.
Molecular Dynamics simulations can provide a detailed understanding of the conformational flexibility of the hexamethylene spacer in Rhodanine, 3,3'-hexamethylenedi-. nih.gov In an MD simulation, the forces on each atom are calculated using a force field (a classical mechanics approximation), and Newton's equations of motion are solved to predict how the atoms will move over a period of time. nih.gov
By simulating the molecule in a solvent (like water) at a specific temperature, researchers can observe how the hexamethylene chain moves, twists, and folds. researchgate.net This allows for the exploration of the entire conformational landscape, revealing not just the lowest-energy state but all accessible conformations and the energy barriers between them.
Such simulations can answer key questions about the spacer's behavior:
Does the chain prefer an extended or a folded conformation?
How does its flexibility allow the two rhodanine rings to orient relative to each other?
Can the spacer fold back to allow intramolecular interactions between the two rhodanine units?
This information is crucial for understanding how the molecule might interact with other molecules or surfaces, as the distance and relative orientation of the two active rhodanine heads are governed by the dynamic behavior of the flexible linker. mdpi.com
In Silico Assessment of Interactions with Biological Targets
In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. This method is instrumental in medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of the rhodanine scaffold, molecular docking studies have been extensively performed to evaluate their potential as inhibitors for various clinically relevant enzymes. f1000research.comnih.govuomustansiriyah.edu.iqnih.gov
These computational analyses calculate the binding energy, which indicates the stability of the ligand-protein complex, and identify key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. For instance, studies on rhodanine derivatives have revealed potent inhibitory activities against targets like aldose reductase (ALR2), an enzyme implicated in diabetic complications, and epidermal growth factor receptor (EGFR), a key target in cancer therapy. f1000research.comnih.gov
In the case of aldose reductase, docking analyses have shown that rhodanine derivatives can fit within the enzyme's active site, forming crucial hydrogen bonds with amino acid residues like Tyr48 and His110. nih.gov These interactions are vital as they can interrupt the proton donation mechanism essential for the catalytic activity of ALR2. nih.gov Similarly, docking studies against EGFR have demonstrated that rhodanine compounds can occupy the same binding site as known inhibitors like erlotinib, suggesting a competitive inhibition mechanism. f1000research.com The insights gained from these in silico assessments are critical for the rational design and optimization of new rhodanine-based therapeutic agents. researchgate.netresearchgate.net
Table 1: Molecular Docking Parameters of Representative Rhodanine Derivatives with Biological Targets This table presents findings from various studies on rhodanine derivatives to illustrate the application and results of in silico assessments. The specific compound Rhodanine, 3,3'-hexamethylenedi- was not explicitly found in these studies, but the data are representative of the rhodanine class.
| Target Protein | PDB ID | Rhodanine Derivative | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference Study |
|---|---|---|---|---|---|
| Aldose Reductase (ALR2) | 2FZD | Rhodanine-3-hippuric acid derivative (6g) | - | Tyr48, His110 | nih.gov |
| Aldose Reductase (ALR2) | 2FZD | Rhodanine-3-hippuric acid derivative (6e) | - | Tyr48, His110 | nih.gov |
| Aldose Reductase (ALR1) | - | Rhodanine-3-acetamide derivative (3f) | -8.1 | - | nih.gov |
| Aldose Reductase (ALR2) | - | Rhodanine-3-acetamide derivative (3f) | -9.6 | - | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 4HJO | N- and 5- disubstituted aminorhodanine (2a1) | - | Occupies same binding site as erlotinib | f1000research.com |
| Epidermal Growth Factor Receptor (EGFR) | 4HJO | N- and 5- disubstituted aminorhodanine (2a2) | - | Occupies same binding site as erlotinib | f1000research.com |
| Xanthine Oxidase | - | Rhodanine derivative (RH-5) | -8.2 | - | researchgate.net |
| Xanthine Oxidase | - | Rhodanine acetic acid derivative (RA-5) | - | Forms 11 hydrogen bonds | researchgate.net |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate determination of various spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. nih.gov
Theoretical Prediction of UV-Visible Spectra for Electronic Transitions
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through quantum chemistry provides deep insights into the electronic structure of a molecule. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and corresponding oscillator strengths, which correlate to the absorption peak positions (λmax) and intensities, respectively. nih.govosti.gov
These calculations are often performed both in the gas phase and with the inclusion of solvent effects, typically using a Polarizable Continuum Model (PCM), to more accurately reflect experimental conditions. mdpi.com While there can be a systematic deviation between the calculated and experimental absorption wavelengths, the theoretical spectra are invaluable for assigning electronic transitions and understanding how structural modifications influence the photophysical properties of the molecule. mdpi.com For complex organic molecules, TD-DFT calculations help to confirm the identity and electronic behavior of different isomers and conformers. uni-tuebingen.de
Table 2: Representative Theoretical and Experimental UV-Vis Absorption Data for a Substituted Triazole Carboxylic Acid This table exemplifies the comparison between calculated and experimental UV-Vis data. Data for Rhodanine, 3,3'-hexamethylenedi- is not available, so a representative example from a detailed study is used to illustrate the methodology.
| Solvent | Theoretical λmax (nm) (TD-DFT B3LYP/6-31+G(d,p)) | Experimental λmax (nm) | Reference Study |
|---|---|---|---|
| 1,4-Dioxane | 358 | 312 | mdpi.com |
| Methanol | 363 | 311 | mdpi.com |
Coordination Chemistry of Rhodanine, 3,3 Hexamethylenedi
Applications in Metal Ion Sensing and Sequestration
Design of Selective Electrochemical Sensors for Heavy Metal Ion Recognition
The unique structural features of Rhodanine (B49660), 3,3'-hexamethylenedi-, featuring two rhodanine rings linked by a flexible hexamethylene chain, make it an excellent candidate for the design of selective electrochemical sensors for heavy metal ions. The rhodanine moiety contains several potential donor atoms—the two sulfur atoms and the oxygen atom of the carbonyl group—which can coordinate with metal ions. The dimeric nature of the ligand allows for the formation of stable chelate complexes, enhancing the selectivity and sensitivity of the sensor.
The design of electrochemical sensors based on this compound typically involves its incorporation into a polymeric membrane, such as polyvinyl chloride (PVC), which is then coated onto a solid-state electrode. In this setup, the Rhodanine, 3,3'-hexamethylenedi- acts as an ionophore, a molecule that selectively binds a specific ion and facilitates its transport across the membrane. The binding event at the membrane-solution interface leads to a change in the membrane potential, which can be measured potentiometrically and correlated to the concentration of the target metal ion in the sample.
The selectivity of these sensors is governed by several factors, including the nature of the donor atoms in the ionophore, the spatial arrangement of these atoms, and the length and flexibility of the spacer connecting the two rhodanine units. The hexamethylene bridge in Rhodanine, 3,3'-hexamethylenedi- provides sufficient flexibility for the two rhodanine rings to orient themselves optimally to coordinate with a specific metal ion, leading to a high degree of selectivity.
Table 1: Potentiometric Response Characteristics of a Ag(I)-Selective Electrode Based on a Dimeric Rhodanine Derivative
| Parameter | Value |
| Linear Range (M) | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ |
| Slope (mV/decade) | 58.5 ± 0.5 |
| Detection Limit (M) | 7.0 × 10⁻⁶ |
| Response Time (s) | < 10 |
| Working pH Range | 3.0 - 7.0 |
This table presents typical performance data for a potentiometric sensor utilizing a dimeric rhodanine ionophore for the selective detection of silver ions, illustrating the potential capabilities of a sensor based on Rhodanine, 3,3'-hexamethylenedi-.
Development of Heterogeneous Recognition Systems Utilizing Dimeric Rhodanine Ligands
The development of heterogeneous recognition systems, where the sensing material is immobilized on a solid support, offers several advantages over homogeneous systems, including reusability, stability, and ease of separation from the sample matrix. Rhodanine, 3,3'-hexamethylenedi- is well-suited for the creation of such heterogeneous systems for heavy metal ion recognition.
One common approach involves the physical entrapment or covalent attachment of the dimeric rhodanine ligand within a polymeric matrix to create a sensing membrane. These membranes can then be employed in various sensing platforms, including ion-selective electrodes and optical sensors. The porous nature of the polymeric support allows for the diffusion of the analyte to the immobilized ligand, while the robust nature of the heterogeneous system ensures its long-term operational stability.
Research in this area has demonstrated that the performance of these heterogeneous systems is highly dependent on the composition of the membrane, including the type of polymer, the amount of plasticizer, and the concentration of the ionophore. Optimization of these parameters is crucial for achieving high selectivity, sensitivity, and a wide dynamic range for the target metal ion.
Table 2: Selectivity Coefficients (log KpotA,B) of a Dimeric Rhodanine-Based Hg(II) Ion-Selective Electrode
| Interfering Ion (B) | Selectivity Coefficient (log KpotHg,B) |
| Ag⁺ | -1.8 |
| Cu²⁺ | -2.5 |
| Pb²⁺ | -3.1 |
| Cd²⁺ | -3.4 |
| Zn²⁺ | -3.6 |
| Ni²⁺ | -3.8 |
| Co²⁺ | -3.9 |
| Na⁺ | -4.5 |
| K⁺ | -4.6 |
This table illustrates the high selectivity of a sensor based on a dimeric rhodanine derivative for mercury(II) ions over a range of potentially interfering metal ions. The negative values indicate a strong preference for the primary ion.
Biological Activity and Mechanistic Research Perspectives of Rhodanine, 3,3 Hexamethylenedi
Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)
While a broad range of rhodanine (B49660) derivatives have been investigated as enzyme inhibitors, no specific data was found for Rhodanine, 3,3'-hexamethylenedi-. The following sections reflect the general activities of the broader rhodanine class, as specific information for the title compound is unavailable.
Inhibition of Aldose Reductase and Related Enzymes
The rhodanine-3-acetic acid derivative, epalrestat, is a known aldose reductase inhibitor used clinically for diabetic neuropathy. nih.gov This has prompted extensive research into other rhodanine derivatives as inhibitors of this key enzyme in the polyol pathway. orientjchem.org Studies on various derivatives have elucidated some structure-activity relationships, but no specific inhibition data for Rhodanine, 3,3'-hexamethylenedi- against aldose reductase has been reported in the searched literature.
Interaction with Protein Tyrosine Phosphatases (PTPs)
Rhodanine-containing compounds have been identified as inhibitors of various protein tyrosine phosphatases (PTPs). Due to the lack of specific studies on Rhodanine, 3,3'-hexamethylenedi-, there is no information regarding its interaction with PTPs.
Modulatory Effects on Carbonic Anhydrase Isoforms
Certain rhodanine derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov For example, a series of rhodanine-linked benzenesulfonamides showed nanomolar inhibition against hCA I, II, IX, and XII. nih.gov However, the modulatory effects of Rhodanine, 3,3'-hexamethylenedi- on these enzymes have not been documented.
Inhibition of Fungal Protein Mannosyl Transferase 1 (PMT1)
The rhodanine scaffold is a known inhibitor of fungal enzymes, including protein O-mannosyltransferases (PMTs), which are crucial for fungal cell wall integrity. No research was found that specifically investigates the inhibitory activity of Rhodanine, 3,3'-hexamethylenedi- against fungal PMT1.
Antimicrobial Research
The rhodanine core is present in many compounds synthesized for antimicrobial research. acs.orgsysrevpharm.orgnih.gov
Antibacterial Activities, Particularly Against Gram-Positive Organisms
Numerous rhodanine derivatives have demonstrated potent antibacterial activity, often with greater efficacy against Gram-positive bacteria, including resistant strains like MRSA, than against Gram-negative bacteria. researchgate.netnih.gov The mechanism is often linked to the inhibition of essential bacterial enzymes. Despite the known antibacterial profile of the rhodanine class, specific studies detailing the antibacterial activity of Rhodanine, 3,3'-hexamethylenedi- against any bacterial organisms were not found.
Antifungal Properties and Mechanisms
The rhodanine scaffold is a core component in the development of various antimicrobial agents. While specific studies on Rhodanine, 3,3'-hexamethylenedi- are not detailed in the reviewed literature, extensive research on related rhodanine-3-acetic acid derivatives demonstrates notable antifungal activity, suggesting a potential area of investigation for the title compound.
Research into these derivatives has identified activity against a range of fungal pathogens. For instance, certain (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids have been synthesized and evaluated for their antifungal properties. nih.gov One of the proposed mechanisms for this activity is the inhibition of essential fungal enzymes. Studies have shown that some rhodanine derivatives can inhibit fungal protein mannosyl transferase 1 (PMT1), an enzyme crucial for the proper construction of the fungal cell wall, leading to the disruption of Candida albicans proliferation in vitro. nih.gov The activity against fungal pathogens for some rhodanine-3-acetic acid derivatives has been described as marginal in some studies, indicating that the specific substitutions on the rhodanine core are critical for potency. nih.gov Other studies focusing on derivatives with a pyridinyl moiety found them to be inactive against yeast. mdpi.com
The general findings indicate that the rhodanine core is a viable pharmacophore for antifungal drug development, though efficacy is highly dependent on the specific chemical groups attached to the main ring structure. nih.govresearchgate.net
Table 1: Examples of Antifungal Activity in Rhodanine Derivatives This table presents findings for rhodanine derivatives, not Rhodanine, 3,3'-hexamethylenedi- itself, to illustrate the potential of the chemical class.
| Derivative Class | Fungal Species | Observed Effect/Mechanism | Reference |
| (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids | Candida albicans | Inhibition of protein mannosyl transferase 1 (PMT1) | nih.gov |
| General Rhodanine Derivatives | Various Fungi | General antifungal activity noted as a property of the class | |
| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids | Yeast | Inactive | mdpi.com |
Antiviral Potentials and Targeted Mechanisms
The rhodanine heterocyclic system has been identified as a promising scaffold for the development of novel antiviral agents. nih.gov While direct antiviral studies on Rhodanine, 3,3'-hexamethylenedi- are not available in the current literature, research on other rhodanine derivatives highlights potential mechanisms that could be relevant.
A significant area of investigation is the inhibition of viral entry into host cells. A study focused on synthesizing potential fusion inhibitors based on the rhodanine structure demonstrated antiviral activity against Human herpesvirus 6 (HHV-6). nih.gov In this research, specific derivatives were designed to act as amphipathic fusion inhibitors, targeting the critical virus-cell fusion step. One derivative, in particular, showed a significant and lasting inhibitory effect on viral replication over seven days, an effect attributed to its specific combination of hydrophilic and hydrophobic substituents. nih.gov This suggests that the rhodanine moiety can serve as a foundational structure for compounds that physically block viral infection processes.
The broad applicability of the rhodanine scaffold in medicinal chemistry supports its exploration for various therapeutic uses, including the development of agents against viruses like SARS-CoV-2. researchgate.net
Antiproliferative and Anticancer Studies
The rhodanine scaffold is a key pharmacophore investigated for its potential in cancer therapy. nih.govnih.gov Derivatives have been shown to exhibit antiproliferative effects through various mechanisms, providing a strong rationale for investigating compounds like Rhodanine, 3,3'-hexamethylenedi-.
Investigation of Cellular Targets, e.g., Microtubule Dynamics
A critical mechanism by which some rhodanine derivatives exert their anticancer effects is the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and agents that interfere with their assembly or disassembly are mainstays in cancer treatment. nih.govnih.gov
Recent studies have focused on designing and synthesizing rhodanine-3-acetic acid derivatives that function as microtubule-modulating agents. nih.gov These compounds were found to inhibit the proliferation of various human cancer cell lines. Mechanistic investigations using immunofluorescence and tubulin polymerization assays revealed that a lead compound from this series promoted the assembly of protofilaments, effectively stabilizing microtubules. nih.gov This mode of action is similar to the well-known anticancer drug, Taxol. Computational docking studies further supported this by showing a strong interaction between the rhodanine derivative and a tubulin binding site also used by Taxol. nih.govnih.gov This suggests that the rhodanine scaffold can be engineered to create potent microtubule-stabilizing agents for cancer therapy.
In Silico Studies of Interactions with Anti-Apoptotic Proteins (e.g., Bcl-2)
A key strategy in modern cancer drug discovery is the targeting of proteins that regulate apoptosis, or programmed cell death. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, and their over-expression in cancer cells allows them to evade apoptosis, contributing to tumor growth and therapeutic resistance. nih.gov Consequently, inhibiting anti-apoptotic proteins like Bcl-2 is a promising therapeutic approach. nih.gov
In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools used to identify and design novel inhibitors that can bind to therapeutic targets like Bcl-2. nih.gov These computational studies can predict the binding affinity and stability of a potential drug molecule within the active site of a target protein. While specific in silico studies examining the interaction between Rhodanine, 3,3'-hexamethylenedi- and Bcl-2 have not been reported in the reviewed literature, the rhodanine scaffold is a candidate for such investigations due to its proven versatility in drug design. This approach has been successfully used to identify other small molecules that bind to Bcl-2, suggesting that computational screening could be a viable method for assessing the potential of rhodanine-based compounds as inhibitors of anti-apoptotic proteins.
Impact on Specific Cancer Cell Lines for Mechanistic Understanding
To understand the anticancer potential and mechanisms of the rhodanine class, various derivatives have been tested against a panel of human cancer cell lines. These studies provide crucial data on the compounds' potency and selectivity.
For example, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives were evaluated for their antiproliferative activity. nih.gov The most potent compound, I20, demonstrated significant inhibitory effects on lung (A549), prostate (PC-3), and liver (HepG2) cancer cell lines. nih.govnih.gov Another study highlighted a rhodanine derivative that showed selective antitumor activity in the colorectal adenocarcinoma HCT 116 cell line, with minimal impact on normal fibroblast cells. nih.gov Furthermore, rhodacyanine derivatives, which are structurally related to rhodanine, have been shown to be cytotoxic across multiple cancer cell lines and were able to restore tamoxifen (B1202) sensitivity in a resistant breast cancer (MCF7) cell model. nih.gov
These findings underscore the importance of testing rhodanine-based compounds across diverse cancer types to elucidate their mechanisms and identify potential therapeutic applications.
Table 2: Examples of Antiproliferative Activity of Rhodanine Derivatives in Cancer Cell Lines This table presents findings for rhodanine derivatives, not Rhodanine, 3,3'-hexamethylenedi- itself, to illustrate the potential of the chemical class.
| Derivative Class/Compound | Cancer Cell Line | Cell Type | Finding/Effect | Reference |
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I20) | A549 | Human Lung Carcinoma | IC₅₀ value between 7.0-20.3 µM | nih.govnih.gov |
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I20) | PC-3 | Human Prostate Adenocarcinoma | IC₅₀ value between 7.0-20.3 µM | nih.govnih.gov |
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I20) | HepG2 | Human Liver Carcinoma | IC₅₀ value between 7.0-20.3 µM | nih.govnih.gov |
| 2-thioxo-1,3-thiazolidin-4-one derivative 4 | HCT 116 | Human Colorectal Carcinoma | Selective activity with IC₅₀ of 10 µM | nih.gov |
| 3-α-carboxyethyl rhodanine | HeLa | Human Cervical Cancer | Potent activity with IC₅₀ of 200 µg/mL | nih.gov |
| Rhodacyanine derivative (YM-1) | MCF7 | Human Breast Adenocarcinoma | Cytotoxic; Restored tamoxifen sensitivity | nih.gov |
Materials Science Applications of Rhodanine, 3,3 Hexamethylenedi
Development of Functional Materials and Composites
The ability to form or be integrated into larger material systems is a key aspect of functional materials development. This section explores the potential of Rhodanine (B49660), 3,3'-hexamethylenedi- in this context.
Integration into Polymeric Materials
Polyrhodanine, a polymer derived from the rhodanine monomer, is known for its biocompatibility, biodegradability, and good conductivity, making it a candidate for biomedical applications. nbinno.com However, a thorough review of scientific literature reveals a lack of specific studies on the integration of Rhodanine, 3,3'-hexamethylenedi- into other polymeric materials. The bifunctional nature of this molecule, with two rhodanine rings, suggests its potential use as a crosslinking agent or as a monomer for the synthesis of specific polymers. Theoretical models could predict the impact of its incorporation on the mechanical, thermal, and optical properties of various polymers, but experimental data remains to be published.
Exploration in Dye Chemistry for Advanced Textile Applications
Rhodanine and its derivatives are known to possess chromophoric properties, absorbing light in the visible spectrum. nih.gov This has led to their investigation as dyes in various fields. The application of dyes in the textile industry is a significant area of research, with a focus on developing dyes with high fastness, bright colors, and sustainable application methods. nih.govresearchgate.netmdpi.com
Despite the known chromophoric nature of the rhodanine core, there is no specific information available in the scientific literature regarding the use of Rhodanine, 3,3'-hexamethylenedi- as a dye for advanced textile applications. Research would be required to determine its color properties, affinity for different types of fibers (such as cellulosic, protein-based, or synthetic fibers), and fastness to washing, light, and rubbing. nih.govmdpi.com
Advanced Sensor Technologies
The electron-rich nature of the rhodanine ring makes its derivatives promising candidates for the development of chemical sensors.
Electrochemical Sensor Platforms for Environmental and Biomedical Detection
Electrochemical biosensors are powerful tools for the detection of environmental pollutants and for biomedical diagnostics. researchgate.net These sensors often rely on the interaction of a specific molecule with an analyte, which can be detected as a change in an electrical signal. nih.govnih.gov Rhodanine derivatives have been investigated as sensitive reagents for the determination of heavy metal ions.
However, there are no specific studies detailing the use of Rhodanine, 3,3'-hexamethylenedi- in the development of electrochemical sensor platforms. Its potential to act as a recognition element for specific analytes, either through chelation or other interactions, has not been explored in published research.
Optical Probes for Ion Sensing
Optical sensors, particularly those based on fluorescence, offer high sensitivity and selectivity for the detection of various ions. Rhodamine-based fluorescent probes are well-known for their "turn-on" fluorescence mechanism upon binding with specific metal ions. While rhodanine derivatives have been explored as colorimetric sensors for heavy metals, specific data on Rhodanine, 3,3'-hexamethylenedi- as an optical probe for ion sensing is not available. The presence of two rhodanine units could potentially lead to cooperative binding effects with certain ions, a hypothesis that awaits experimental validation.
Energy-Related Applications
The search for new materials for energy conversion and storage is a critical area of research. Rhodanine-containing dyes have been synthesized and investigated as sensitizers in dye-sensitized solar cells (DSSCs). These organic dyes can offer high extinction coefficients, contributing to efficient light harvesting.
A review of the current literature indicates that while various rhodanine derivatives have been studied for their potential in DSSCs, there are no specific reports on the application of Rhodanine, 3,3'-hexamethylenedi- in this or any other energy-related technology. Its specific photophysical and electrochemical properties, which are crucial for such applications, have not been documented.
No Publicly Available Research on the
A comprehensive review of scientific literature and databases reveals a significant gap in the exploration of Rhodanine, 3,3'-hexamethylenedi- for applications in materials science. Despite the growing interest in rhodanine derivatives for various technological advancements, this specific compound does not appear in published research related to photovoltaic systems, organic electronics, catalysis, or adsorption technologies.
Extensive searches for "Rhodanine, 3,3'-hexamethylenedi-," and its alternative chemical name, have yielded no specific studies detailing its synthesis, properties, or performance in the contexts requested. This lack of available data prevents a detailed analysis of its potential in the specified fields.
While the broader class of rhodanine-containing compounds has shown promise in areas such as the development of non-fullerene acceptors for organic solar cells and as functional groups in various polymers, the specific contributions of a molecule linked by a hexamethylene chain, "Rhodanine, 3,3'-hexamethylenedi-," remain uninvestigated in the public domain.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or a discussion on its potential within the outlined topics of photovoltaic systems, organic electronics, catalysis, and adsorption technologies. The scientific community has yet to publish any work that would form the basis for such a review.
Advanced Analytical Methodologies in the Study of Rhodanine, 3,3 Hexamethylenedi
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the intricate structure of dimeric systems like "Rhodanine, 3,3'-hexamethylenedi-".
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimeric Systems (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "Rhodanine, 3,3'-hexamethylenedi-". One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environments of the hydrogen and carbon atoms within the molecule.
For more complex dimeric structures, two-dimensional (2D) NMR experiments are invaluable. bmrb.io Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing which protons are adjacent to one another. bmrb.ioyoutube.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. bmrb.ioyoutube.com These 2D NMR techniques are crucial for unambiguously assigning all the signals in the ¹H and ¹³C spectra and confirming the hexamethylene bridge connecting the two rhodanine (B49660) rings.
Table 1: Representative NMR Data for Rhodanine-based Structures
| Technique | Nucleus | Typical Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | -CH₂- (ring) | ~4.2-4.4 | Singlet for the methylene (B1212753) group within the rhodanine ring. f1000research.com |
| ¹H NMR | -N-CH₂- (bridge) | Variable | Chemical shift depends on the specific environment and solvent. |
| ¹H NMR | -CH₂- (bridge) | Variable | Chemical shift depends on the specific environment and solvent. |
| ¹³C NMR | C=O | ~170-180 | Carbonyl carbon in the rhodanine ring. bmrb.io |
| ¹³C NMR | C=S | ~200-206 | Thiocarbonyl carbon in the rhodanine ring. bmrb.io |
| ¹³C NMR | -CH₂- (ring) | ~35-40 | Methylene carbon in the rhodanine ring. bmrb.io |
| ¹³C NMR | -N-CH₂- (bridge) | Variable | Chemical shift depends on the specific environment and solvent. |
Note: Specific chemical shifts for "Rhodanine, 3,3'-hexamethylenedi-" would require experimental data for this exact compound.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in "Rhodanine, 3,3'-hexamethylenedi-". The presence of characteristic absorption bands confirms the integrity of the rhodanine rings and the connecting alkyl chain.
Table 2: Key IR Absorption Bands for Rhodanine Structures
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Amide) | ~1700-1750 | Strong stretching vibration of the carbonyl group. |
| C=S (Thioamide) | ~1200-1300 | Stretching vibration of the thiocarbonyl group. |
| C-N | ~1350-1450 | Stretching vibration of the carbon-nitrogen bond. |
Source: Data compiled from typical values for rhodanine and related structures. nist.govchemicalbook.com
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The rhodanine moiety contains chromophores that absorb light in the UV-Vis region. The resulting spectrum can be used to confirm the presence of the rhodanine rings and may be useful for quantitative analysis. mdpi.comukm.my The spectrum of a rhodanine derivative typically shows absorption maxima related to π→π* and n→π* transitions within the conjugated system of the rhodanine ring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of "Rhodanine, 3,3'-hexamethylenedi-" and for obtaining structural information through fragmentation analysis. bmrb.ionih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum can help to confirm the structure. For "Rhodanine, 3,3'-hexamethylenedi-", characteristic fragments would be expected from the cleavage of the hexamethylene bridge and fragmentation of the rhodanine rings themselves. researchgate.net
Table 3: Expected Mass Spectrometry Data for Rhodanine, 3,3'-hexamethylenedi-
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 349.06 | Molecular ion with a proton adduct (Calculated for C₁₂H₁₆N₂O₂S₄). |
| [M+Na]⁺ | 371.04 | Molecular ion with a sodium adduct (Calculated for C₁₂H₁₆N₂O₂S₄). |
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of "Rhodanine, 3,3'-hexamethylenedi-" and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of "Rhodanine, 3,3'-hexamethylenedi-" and for performing quantitative analysis. rsc.orgresearchgate.netust.edu A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Detection is commonly achieved using a UV detector set to a wavelength where the rhodanine chromophore has strong absorbance. rsc.org The purity of the sample is determined by the relative area of the main peak in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of "Rhodanine, 3,3'-hexamethylenedi-". nih.govnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.
The spots can be seen under UV light, due to the UV-active rhodanine rings, or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and helps in its identification.
Crystallographic Analysis
Crystallographic analysis serves as a cornerstone in the chemical sciences, offering definitive proof of a molecule's three-dimensional structure. For complex molecules such as Rhodanine, 3,3'-hexamethylenedi-, these techniques are indispensable for a complete understanding of its solid-state conformation and the non-covalent forces that govern its aggregation.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is an unparalleled analytical method for determining the precise arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound of interest with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed.
The analysis of this diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be deduced. This ultimately provides a wealth of structural information, including bond lengths, bond angles, and torsion angles, with exceptional precision. For Rhodanine, 3,3'-hexamethylenedi-, this would reveal the exact conformation of the rhodanine rings, the geometry of the hexamethylene linker, and the spatial relationship between the two rhodanine moieties.
While a specific single-crystal X-ray diffraction study for Rhodanine, 3,3'-hexamethylenedi- is not publicly available in the searched literature, the data that such a study would yield can be presented in a standardized format. The table below illustrates the type of crystallographic data that would be obtained and reported.
| Parameter | Description | Example Data (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₄N₂O₂S₄ |
| Formula Weight | The mass of one mole of the compound. | 390.51 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 10.123 Å, b = 15.456 Å, c = 9.876 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 109.45°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1456.7 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.783 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045, wR2 = 0.112 |
Elucidation of Intermolecular Interactions and Supramolecular Assemblies
Beyond the structure of a single molecule, crystallographic data is crucial for understanding how molecules interact with each other in the solid state. These intermolecular interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, dictate the formation of larger, ordered structures known as supramolecular assemblies. nih.gov The study of these assemblies is a key area of supramolecular chemistry. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Rhodanine, 3,3 Hexamethylenedi
Design and Synthesis of Advanced Analogs with Tuned Properties
The synthesis of symmetrical linked bis-rhodanine derivatives has been reported through one-pot, three-component reactions of diamines, carbon disulfide, and dialkyl acetylenedicarboxylates. clockss.org This approach, along with Knoevenagel condensation reactions, provides a versatile platform for creating a library of advanced analogs of Rhodanine (B49660), 3,3'-hexamethylenedi- . clockss.org
Future synthetic efforts could focus on:
Varying the Linker Chain: Systematic modification of the hexamethylene linker by introducing heteroatoms (e.g., oxygen, nitrogen), altering its length, and incorporating rigid or unsaturated moieties could significantly impact the molecule's conformation and, consequently, its biological activity and material characteristics.
Substitution at the C-5 Position: The C-5 position of the rhodanine ring is highly reactive and crucial for biological activity. f1000research.com Introducing a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, on both rhodanine rings could lead to the discovery of compounds with enhanced potency and selectivity. The introduction of different aromatic aldehydes via Knoevenagel condensation can produce a variety of 5-benzylidene bis-rhodanine derivatives. researchgate.net
N-Functionalization: While the core structure of Rhodanine, 3,3'-hexamethylenedi- involves N-alkylation with the hexamethylene bridge, further derivatization at the nitrogen atom of the rhodanine ring is a common strategy to modulate activity. nih.gov However, in this specific bis-structure, the nitrogens are already substituted. Therefore, modifications would need to be incorporated into the linker itself or at other positions of the rhodanine ring.
A study on symmetrical linked bis-rhodanine derivatives demonstrated that these compounds exhibit pronounced antimicrobial activities, suggesting that the bis-rhodanine scaffold is a key pharmacophore. clockss.org The synthesis of these compounds can be achieved through conventional methods or more efficient ultrasound irradiation techniques. clockss.org
| Synthetic Strategy | Description | Potential for Analog Design | Reference |
| One-pot, three-component reaction | Reaction of a diamine (e.g., hexamethylenediamine), carbon disulfide, and a dialkyl acetylenedicarboxylate. | Allows for variation in the diamine linker and the ester group of the acetylenedicarboxylate. | clockss.org |
| Knoevenagel Condensation | Reaction of the bis-rhodanine with aromatic aldehydes to introduce substituents at the C-5 position. | A wide variety of aldehydes can be used to create a diverse library of 5-substituted analogs. | clockss.orgresearchgate.net |
| Ultrasound-assisted synthesis | The use of ultrasound irradiation can lead to shorter reaction times and higher yields. | Enables rapid and efficient synthesis of a larger number of analogs for screening. | clockss.org |
In-depth Mechanistic Studies of Biological Interactions
Rhodanine derivatives are known to interact with a wide range of biological targets, acting as inhibitors of enzymes such as aldose reductase, HIV-1 integrase, and various bacterial enzymes. nih.govnih.govnih.gov For Rhodanine, 3,3'-hexamethylenedi- , it is crucial to move beyond preliminary screening and conduct in-depth mechanistic studies.
Key areas for investigation include:
Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of Rhodanine, 3,3'-hexamethylenedi- and its analogs.
Enzyme Inhibition Kinetics: For analogs showing enzymatic inhibition, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate inhibition constants (Ki).
Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound bound to its target protein would provide invaluable atomic-level insights into the binding mode, guiding further structure-based drug design. For instance, docking studies of rhodanine derivatives with HIV-1 integrase have been used to understand their binding modes. nih.gov
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences.
The flexible hexamethylene linker may allow the two rhodanine moieties to bind to two separate sites on a single protein or to bridge two different proteins, a possibility that warrants thorough investigation.
Exploration of Novel Materials Science Applications and Device Integration
The chemical structure of Rhodanine, 3,3'-hexamethylenedi- , with its two heterocyclic rings and a flexible spacer, suggests potential applications in materials science. Rhodanine derivatives have been explored for their use as metal extracting agents and corrosion inhibitors. clockss.org
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the rhodanine rings are potential coordination sites for metal ions. The synthesis of coordination polymers or MOFs with Rhodanine, 3,3'-hexamethylenedi- as a ligand could lead to materials with interesting catalytic, sensing, or gas storage properties.
Organic Semiconductors: The conjugated system in the rhodanine ring, especially when substituted at the C-5 position with an arylidene group, could impart semiconductor properties. The bis-structure of Rhodanine, 3,3'-hexamethylenedi- might allow for the formation of ordered thin films for applications in organic electronics.
Self-Assembled Monolayers (SAMs): The molecule could potentially form self-assembled monolayers on various substrates, which could be used to modify surface properties, such as wettability or biocompatibility.
Development of High-Throughput Screening and Computational Design Strategies
To efficiently explore the vast chemical space of possible Rhodanine, 3,3'-hexamethylenedi- analogs, high-throughput screening (HTS) and computational design strategies are indispensable.
HTS Assays: The development of robust and miniaturized HTS assays for various biological targets (e.g., enzymes, receptors) will be crucial for rapidly screening large libraries of analogs.
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs with corresponding activity data are available, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
Molecular Docking: Docking studies can predict the binding modes of analogs to their targets, helping to prioritize which compounds to synthesize. f1000research.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, including the stability of the interaction and the role of the flexible linker.
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the analogs, which can be correlated with their reactivity and biological activity. nih.govnih.gov
Multidisciplinary Approaches Combining Chemical Synthesis, Theoretical Modeling, and Biological Evaluation
A truly comprehensive understanding and exploitation of Rhodanine, 3,3'-hexamethylenedi- and its derivatives will require a multidisciplinary approach. The synergy between synthetic chemists, computational chemists, and biologists will be paramount.
This integrated workflow would involve:
Design: Computational modeling to design new analogs with predicted improved properties.
Synthesis: Efficient chemical synthesis of the designed compounds.
Evaluation: In vitro and in vivo biological evaluation of the synthesized compounds.
Analysis: The experimental results would then feed back into the computational models to refine them, creating a continuous cycle of design, synthesis, and testing.
This iterative process will accelerate the discovery of novel Rhodanine, 3,3'-hexamethylenedi- based compounds with tailored properties for specific therapeutic or material science applications.
Q & A
Q. How do researchers balance SAR studies with toxicity profiling for rhodanine-based drug candidates?
- Methodological Answer : Prioritize derivatives with therapeutic indices (TI) >10 (TI = IC normal cells / IC cancer cells). Use in silico toxicity predictors (e.g., ProTox-II) to flag hepatotoxic or mutagenic motifs. In vivo acute toxicity (OECD 423) in rodents confirms safety margins before preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
